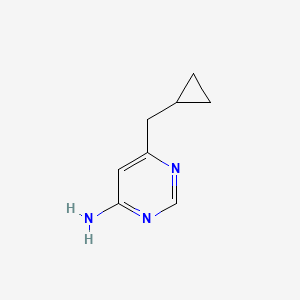

6-(Cyclopropylmethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(cyclopropylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-4-7(10-5-11-8)3-6-1-2-6/h4-6H,1-3H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCULZLEHRUTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidines, the class of compounds to which it belongs, are known to interact with a variety of biological targets.

Mode of Action

Pyrimidines, in general, are known to exhibit a range of pharmacological effects, including anti-inflammatory properties. They achieve these effects by inhibiting the expression and activities of certain vital inflammatory mediators.

Biochemical Pathways

For instance, they can inhibit the production of prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.

Pharmacokinetics

The pharmacokinetics of pyrimidine derivatives have been studied extensively, and they are known to possess diverse drug-like properties.

Biochemical Analysis

Biochemical Properties

6-(Cyclopropylmethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . These interactions suggest that this compound may have anti-inflammatory properties. Additionally, it binds to specific receptors on cell surfaces, influencing signal transduction pathways.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, including those involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . These pathways are crucial for regulating gene expression, cell proliferation, and apoptosis. By influencing these pathways, this compound can alter cellular metabolism and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound can modulate gene expression by affecting transcription factors like NF-κB.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature . Long-term exposure to this compound in cell cultures has revealed potential cytotoxic effects, indicating the need for careful dosage control in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses have shown therapeutic benefits, such as reduced inflammation and improved immune responses . High doses can lead to toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and overall metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can be taken up by cells via active transporters or passive diffusion . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can affect its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological effects.

Biological Activity

6-(Cyclopropylmethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 6-position with a cyclopropylmethyl group. This unique structure contributes to its interaction with various biological targets. The compound's molecular formula is CHN, and it possesses specific physicochemical properties that facilitate its biological activity.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, leading to modulation of their activity. This compound can form hydrogen bonds and π-π interactions with target proteins, which may result in inhibition or activation of enzymatic functions. For instance, it has been noted that similar pyrimidine derivatives can inhibit enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. A study highlighted that certain pyrimidine derivatives could inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation . The SAR analysis showed that modifications at the 6-position greatly influence the potency against various cancer cell lines.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). Inhibitory assays revealed that structurally similar compounds demonstrated IC values in the nanomolar range, indicating strong enzyme inhibition potential .

Case Studies

-

Inhibition of NAPE-PLD :

A study focused on optimizing pyrimidine derivatives for NAPE-PLD inhibition revealed that this compound analogs showed enhanced potency compared to earlier compounds. The most potent derivative exhibited an IC value of 72 nM, demonstrating a significant increase in activity due to structural modifications . -

Antimicrobial Activity :

Another case study explored the antimicrobial properties of pyrimidine derivatives, where compounds similar to this compound were tested against various bacterial strains. Results indicated that these compounds effectively inhibited bacterial growth, suggesting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the chemical structure affect biological activity. Key findings from various studies include:

| Compound | Modification | Activity | IC |

|---|---|---|---|

| 1 | Cyclopropylmethyl at position 6 | NAPE-PLD Inhibition | 72 nM |

| 2 | Addition of hydroxyl groups | Increased anticancer potency | Varies |

| 3 | Substituents on pyrimidine ring | Enhanced enzyme binding | Nanomolar range |

The data indicates that specific substitutions at the pyrimidine ring can lead to significant increases in biological activity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 6-(Cyclopropylmethyl)pyrimidin-4-amine exhibits potential as an anticancer agent. Studies have shown that compounds with a similar pyrimidine structure can inhibit specific enzymes involved in cancer progression, making them candidates for drug development against various malignancies .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Pyrimidine derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens, suggesting that this compound could serve as a lead compound in the development of new antimicrobial agents .

Mechanism of Action

The mechanism by which this compound operates involves interaction with biological macromolecules such as enzymes and receptors. It may act as an inhibitor by binding to the active sites of these targets, thereby modulating their activity and influencing cellular pathways.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure of this compound affect its biological activity. Research has identified key structural features that enhance its potency and selectivity against specific biological targets. For instance, variations in substituents on the pyrimidine ring can lead to significant changes in inhibitory activity against enzymes like NAPE-PLD, which is involved in lipid metabolism and signaling pathways .

Table 1: Structure-Activity Relationship Insights

| Compound Variant | Key Features | Biological Activity |

|---|---|---|

| Parent Compound | Cyclopropylmethyl group at position 6 | Moderate anticancer activity |

| Substituted Variant A | Methyl group at position 2 | Increased potency against cancer |

| Substituted Variant B | Hydroxyl group at position 4 | Enhanced antimicrobial properties |

Biological Research

Inhibitory Studies

Recent studies have focused on the compound's ability to inhibit specific enzymes related to disease processes. For example, the inhibition of NAPE-PLD has been linked to alterations in lipid signaling pathways, which are crucial in various physiological and pathological conditions .

Case Study: LEI-401

A notable case study involves the optimization of a pyrimidine derivative leading to the identification of LEI-401, which demonstrated significant inhibitory effects on NAPE-PLD. This compound was shown to alter lipid levels in neuronal cells, indicating its potential role in neurological research .

Industrial Applications

Material Science

Beyond biological applications, this compound is being investigated for its utility in developing new materials. Its unique chemical properties make it suitable for synthesizing novel compounds that could be used in pharmaceuticals or advanced materials.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 6-(Cyclopropylmethyl)pyrimidin-4-amine with key analogs, highlighting structural differences and their implications:

Physicochemical Trends

- Hydrogen Bonding: Replacement of NH₂ with N,N-dimethyl (as in (6-Chloro-pyrimidin-4-yl)-dimethyl-amine) reduces H-bond donors, altering receptor-binding profiles .

Preparation Methods

For the introduction of amine groups at the pyrimidine ring, palladium-catalyzed amination is employed:

- Using Pd catalysts such as RuPhosPd G3.

- Reaction with amines like morpholine or cyclopropylmethylamine.

- Conducted in dry toluene or other aprotic solvents.

- Elevated temperatures (e.g., 110 °C) for extended periods (up to 44 hours).

This method provides high selectivity and yields for amination on heteroaromatic systems.

Representative Experimental Details and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of acyl chloride | Orotic acid + Phosphorous oxychloride; cold addition of primary amines | - | Intermediate acyl chlorides used for amide formation |

| 2 | Amide coupling | Cyclopropylmethylamine + acyl chloride; base (DiPEA); room temperature | High | Efficient formation of cyclopropylmethyl amide |

| 3 | Nucleophilic aromatic substitution | Dichloropyrimidine + cyclopropylmethylamine; microwave heating at 160 °C; DiPEA as base | 50–70 | Regioselective substitution at 6-position |

| 4 | Palladium-catalyzed amination | Pd catalyst (RuPhosPd G3), amine (e.g., morpholine), NaOtBu base, toluene, 110 °C, 44 h | 15–84 | Used for amination at 4-position; yields vary with substrate and conditions |

| 5 | Purification | Silica gel chromatography or HPLC | - | Final products isolated as free bases or salts |

Detailed Reaction Example

Synthesis of N-(Cyclopropylmethyl)-6-(methyl(phenethyl)amino)-4-morpholino-pyrimidine-4-carboxamide

- Starting from a pyrimidine intermediate (compound 31), reacted with N-methylphenethylamine hydrobromide salt and DiPEA in n-butanol.

- Heated under microwave irradiation at 160 °C for 8 hours.

- Purification by silica gel chromatography yielded the product in 52% yield.

- Characterized by ^1H and ^13C NMR and HRMS confirming structure.

Research Findings and Optimization Insights

- Microwave-assisted heating significantly reduces reaction times for nucleophilic aromatic substitutions on pyrimidines.

- Use of bases such as DiPEA enhances amination efficiency by scavenging HCl.

- Pd-catalyzed amination provides access to diverse amine-substituted pyrimidines but may require longer reaction times and optimization of ligand/catalyst systems.

- Regioselectivity is controlled by the electronic nature of substituents on the pyrimidine ring and reaction conditions.

- Cyclopropylmethyl substituents are introduced efficiently via amide coupling or direct nucleophilic substitution, depending on the synthetic route.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Dichloropyrimidine, cyclopropylmethylamine, DiPEA | Microwave heating, 160 °C, 4–8 h | High regioselectivity, moderate yield | Requires elevated temperature |

| Amide Coupling | Orotic acid derivatives, cyclopropylmethylamine, DiPEA | Room temperature, standard amide coupling | Modular, high yield amide formation | Multi-step process |

| Pd-Catalyzed Amination | Pd catalyst (RuPhosPd G3), amines, NaOtBu, toluene | 110 °C, 24–44 h | High selectivity, broad substrate scope | Longer reaction times, catalyst cost |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Cyclopropylmethyl)pyrimidin-4-amine, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation via [2+1] cycloaddition followed by nucleophilic substitution on a chloropyrimidine intermediate. Key steps include:

- Cyclopropane introduction : Use of cyclopropylmethyl halides or Grignard reagents under inert conditions (e.g., dry THF, 0–5°C) .

- Pyrimidine functionalization : Reaction of 6-chloropyrimidin-4-amine derivatives with cyclopropylmethyl groups in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to enhance regioselectivity .

- Purity optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 0.5–1.2 ppm for cyclopropyl protons) .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Structural confirmation requires:

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Refinement using SHELXL (for small molecules) resolves bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Cyclopropyl protons appear as multiplets (δ 0.5–1.2 ppm); pyrimidine C4-amine shows a singlet at δ 8.1–8.3 ppm .

- Mass spectrometry (HRMS) : Expected [M+H]⁺ ion at m/z 164.1 (C₈H₁₁N₃⁺) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental solubility/bioactivity data for this compound?

- Methodological Answer :

- Solubility discrepancies : Compare calculated logP (e.g., ChemAxon) with experimental shake-flask method (pH 7.4 buffer). Adjust via co-solvents (DMSO ≤1%) or salt formation (e.g., HCl salt) .

- Bioactivity conflicts : Cross-validate using orthogonal assays (e.g., cell viability vs. target-binding SPR). For example, if computational docking suggests kinase inhibition but cell assays show no effect, perform Western blotting to quantify downstream phosphoproteins .

Q. How can crystallographic challenges (e.g., twinned data) be addressed during structural refinement?

- Methodological Answer :

- Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned data. Validate with Rint < 0.05 and CC₁/₂ > 90% .

- Complementary techniques : Pair XRD with DFT-optimized geometry (B3LYP/6-311+G(d,p)) to confirm bond angles .

Q. What mechanistic insights explain the compound’s modulation of cellular signaling pathways?

- Methodological Answer :

- Target identification : Use affinity chromatography (epoxy-activated Sepharose with immobilized compound) to pull down binding proteins, identified via LC-MS/MS .

- Pathway analysis : Treat cell lines (e.g., HEK293) with the compound (IC₅₀ dose) and perform RNA-seq to map differentially expressed genes (e.g., NF-κB or MAPK pathways) .

Q. How do substituent variations (e.g., cyclopropyl vs. ethyl groups) impact physicochemical and biological properties?

- Methodological Answer :

- Comparative SAR : Synthesize analogs (e.g., 6-ethylpyrimidin-4-amine) and assess:

- Lipophilicity : RP-HPLC retention time vs. logP .

- Bioactivity : IC₅₀ in enzyme inhibition assays (e.g., kinase panel). Cyclopropyl groups often enhance metabolic stability vs. ethyl .

- Thermodynamic solubility : Use nephelometry in PBS (pH 7.4). Cyclopropyl derivatives typically show 2–3× lower solubility than linear alkyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.